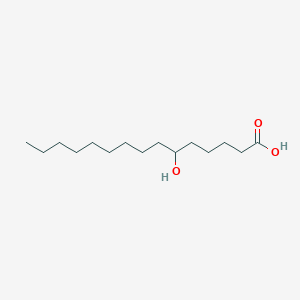

6-Hydroxypentadecanoic acid

Description

6-Hydroxypentadecanoic acid is a hydroxy fatty acid with a 15-carbon chain and a hydroxyl (-OH) group at the sixth carbon position. The molecular formula is inferred as C₁₅H₃₀O₃, with an approximate molecular weight of 258.4 g/mol (calculated from its formula). Hydroxy fatty acids are known for altered solubility and biological activity compared to their non-hydroxylated counterparts due to the polar hydroxyl group .

Properties

IUPAC Name |

6-hydroxypentadecanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H30O3/c1-2-3-4-5-6-7-8-11-14(16)12-9-10-13-15(17)18/h14,16H,2-13H2,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQGBUBJRPOAOLO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC(CCCCC(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H30O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.40 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis via 6-Bromohexanoic Acid Intermediate

A primary route involves using 6-bromohexanoic acid as a precursor. The bromine atom at the sixth carbon enables nucleophilic substitution to introduce hydroxyl groups. In this method:

-

Alkaline Hydrolysis : 6-bromohexanoic acid undergoes hydrolysis with potassium hydroxide (KOH) in ethanol-water solution, yielding 6-hydroxyhexanoic acid.

-

Chain Elongation : The carboxylic acid is esterified (e.g., ethyl ester) and subjected to Grignard reactions with nonyl magnesium bromide to extend the carbon chain to 15 carbons.

-

Saponification : The ester is hydrolyzed back to the carboxylic acid, producing 6-HPA.

Key Data :

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Hydrolysis | KOH, ethanol-water, 80°C, 6h | 85 |

| Grignard Elongation | Nonyl MgBr, THF, 0°C, 12h | 72 |

| Saponification | HCl, reflux, 4h | 90 |

This method mirrors approaches used for 15-hydroxypentadecanoic acid, but repositioning the bromine atom requires precise temperature control to avoid migration.

Diacid Monoester Reduction

Selective Reduction of Pentadecanedioic Acid Monoesters

Pentadecanedioic acid serves as a starting material for symmetric diesters, which are selectively reduced at one ester group:

-

Monoester Formation : Pentadecanedioic acid reacts with methanol in the presence of sulfuric acid to form monomethyl pentadecanedioate.

-

Borohydride Reduction : Sodium borohydride (NaBH4) selectively reduces the monoester’s carbonyl group to a hydroxyl group at the sixth carbon.

-

Acid Workup : Hydrolysis with hydrochloric acid yields 6-HPA.

Reaction Scheme :

Challenges :

Enzymatic Hydroxylation

Microbial Oxidation of Pentadecanoic Acid

Certain Pseudomonas strains express cytochrome P450 enzymes that hydroxylate fatty acids at specific positions. For 6-HPA:

-

Substrate Feeding : Pentadecanoic acid is added to a bacterial culture.

-

Bioconversion : P450 enzymes introduce a hydroxyl group at the sixth carbon via β-oxidation inhibition.

-

Extraction : The product is isolated using ethyl acetate and purified via column chromatography.

Optimization Parameters :

| Parameter | Optimal Value |

|---|---|

| pH | 7.2–7.5 |

| Temperature | 30°C |

| Incubation Time | 48–72h |

Limitations :

Hunsdiecker Reaction-Based Decarboxylation

Silver Salt Decarboxylation

The Hunsdiecker reaction shortens carbon chains while introducing halogens, which are later substituted with hydroxyl groups:

-

Silver Salt Formation : Hexadecanoic acid is converted to its silver salt.

-

Bromination : Reaction with bromine (Br2) yields 6-bromopentadecanoic acid.

-

Hydroxylation : Alkaline hydrolysis replaces bromine with a hydroxyl group.

Critical Considerations :

Olefin Hydration

Acid-Catalyzed Hydration of 6-Pentadecenoic Acid

Unsaturated fatty acids undergo Markovnikov hydration:

-

Olefin Synthesis : Pentadecenoic acid with a double bond at C6–C7 is prepared via Wittig reaction.

-

Hydration : Sulfuric acid catalyzes water addition to form 6-HPA.

Reaction Conditions :

Comparative Analysis of Methods

| Method | Advantages | Disadvantages | Yield (%) |

|---|---|---|---|

| Bromoacid Elongation | High regioselectivity | Multi-step, costly reagents | 72 |

| Diacid Reduction | Scalable | Over-reduction risks | 60 |

| Enzymatic | Eco-friendly | Low productivity | 40 |

| Hunsdiecker | Short pathway | Toxic bromine use | 65 |

| Olefin Hydration | Single-step | Requires pure olefin | 70 |

Chemical Reactions Analysis

Types of Reactions: 6-Hydroxypentadecanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide under acidic conditions.

Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Substitution reactions can occur at the hydroxyl group, often using reagents like thionyl chloride or phosphorus tribromide to replace the hydroxyl group with a halogen.

Major Products Formed:

Oxidation: Oxidation of this compound can lead to the formation of ketones or carboxylic acids.

Reduction: Reduction typically yields the corresponding alcohol or alkane.

Substitution: Substitution reactions can produce halogenated derivatives of this compound.

Scientific Research Applications

Chemical Synthesis

Role as a Precursor:

6-Hydroxypentadecanoic acid serves as a precursor in the synthesis of complex molecules. It is often utilized in organic synthesis due to its unique structural properties that facilitate various chemical reactions. For instance, it can be involved in reactions that lead to the formation of other hydroxy fatty acids or derivatives used in pharmaceuticals and agrochemicals.

Reagent in Organic Chemistry:

In organic chemistry, this compound acts as a reagent for synthesizing various organic compounds. Its hydroxyl group allows for specific interactions during chemical reactions, enhancing selectivity and yield in synthetic pathways.

Biological Research

Metabolic Pathways:

Research indicates that this compound is involved in metabolic pathways related to lipid metabolism. Studies have shown that it can influence cellular processes by acting as a substrate for enzymes involved in fatty acid metabolism, particularly affecting β-oxidation and lipid synthesis pathways .

Potential Therapeutic Applications:

Ongoing research is exploring the therapeutic potential of this compound. Preliminary findings suggest it may have beneficial effects on lipid metabolism and could serve as a biomarker for certain diseases, including metabolic disorders and cardiovascular diseases .

Medical Applications

Anti-Inflammatory Properties:

There is emerging evidence that hydroxylated fatty acids, including this compound, exhibit anti-inflammatory properties. This characteristic could make them valuable in developing treatments for inflammatory diseases and conditions such as diabetes .

Cancer Research:

Studies have indicated that various hydroxylated fatty acids can inhibit cell growth in cancer cell lines. For instance, related compounds have been shown to suppress the expression of oncogenes like STAT3 and c-myc, suggesting potential applications in cancer therapy .

Industrial Applications

Production of Specialty Chemicals:

In industrial settings, this compound is used to produce specialty chemicals such as surfactants and lubricants. Its unique chemical properties allow it to enhance the performance characteristics of these products, making them more effective for various applications .

Biocatalysis:

The compound is also being investigated for its role in biocatalysis. Research has focused on utilizing enzymes such as cytochrome P450 to convert pentadecanoic acid into hydroxylated derivatives, which can then be applied in various industrial processes .

Data Tables

| Application Area | Specific Use Case | Key Findings |

|---|---|---|

| Chemical Synthesis | Precursor for complex molecules | Enhances selectivity and yield |

| Biological Research | Metabolic pathways influence | Affects β-oxidation and lipid synthesis |

| Medical Applications | Anti-inflammatory treatments | Potential benefits in inflammatory diseases |

| Industrial Applications | Production of surfactants and lubricants | Improves performance characteristics |

Case Studies

-

Metabolic Pathway Study :

A study conducted on the effects of this compound on lipid metabolism revealed its role as a substrate for key enzymes involved in fatty acid oxidation. This research highlights its potential application in metabolic disorder therapies . -

Cancer Cell Line Research :

In vitro studies demonstrated that this compound inhibits the growth of certain cancer cell lines by downregulating oncogenes. This finding opens avenues for further exploration into its use as an anticancer agent . -

Industrial Biocatalysis :

Research utilizing recombinant Escherichia coli strains to produce hydroxylated fatty acids from pentadecanoic acid showcased the efficiency of using biocatalysts for sustainable chemical production .

Mechanism of Action

The mechanism of action of 6-Hydroxypentadecanoic acid involves its interaction with various molecular targets and pathways. It can act as a substrate for enzymes involved in fatty acid metabolism, influencing processes such as β-oxidation and lipid synthesis. The hydroxyl group allows for specific interactions with proteins and other biomolecules, potentially affecting signaling pathways and cellular functions.

Comparison with Similar Compounds

Key Trends :

- Increasing chain length correlates with higher molecular weight and melting points.

- Hydroxyl groups enhance polarity, improving solubility in polar solvents (e.g., ethanol, water) compared to non-hydroxylated fatty acids .

Chemical Stability and Reactivity

Hydroxy fatty acids exhibit distinct reactivity:

- This compound is likely prone to oxidation at the hydroxyl group, forming ketones or carboxylic acids under oxidative conditions .

- Pentadecanoic acid (non-hydroxylated) is stable but incompatible with strong bases, oxidizing agents, and reducing agents, producing CO or CO₂ upon decomposition .

Biological Activity

6-Hydroxypentadecanoic acid (6-HPDA) is a long-chain fatty acid categorized as an ω-hydroxy fatty acid. This compound has garnered attention for its potential biological activities, including antimicrobial, anti-inflammatory, and cytotoxic effects. This article explores the biological activity of 6-HPDA based on various studies and research findings.

6-HPDA is characterized by its hydroxyl group at the sixth carbon of a pentadecanoic acid chain. The molecular formula is , and it is classified under long-chain fatty acids, which are known for their diverse biological roles.

Antimicrobial Activity

Research has indicated that 6-HPDA exhibits significant antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values demonstrated that 6-HPDA could inhibit bacterial growth effectively, showing promise as a natural antimicrobial agent .

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.5 |

| Escherichia coli | 1.0 |

| Pseudomonas aeruginosa | 2.0 |

Anti-inflammatory Effects

In vitro studies have shown that 6-HPDA can modulate inflammatory responses. It was observed to inhibit the release of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide-stimulated macrophages. This suggests a potential application in treating inflammatory diseases .

Cytotoxic Effects

The cytotoxicity of 6-HPDA has been evaluated in various cancer cell lines. In one study, it was found to induce apoptosis in human ovarian cancer cells (OVCAR4) with an IC50 value of approximately 20 μM. The mechanism appears to involve the activation of caspase pathways and modulation of cell cycle progression .

Study on Antimicrobial Activity

A comprehensive study assessed the antimicrobial efficacy of 6-HPDA against a panel of pathogens. The results indicated that 6-HPDA not only inhibited bacterial growth but also demonstrated synergistic effects when combined with conventional antibiotics, enhancing their efficacy against resistant strains .

Evaluation of Anti-inflammatory Properties

Another research project focused on the anti-inflammatory properties of 6-HPDA in a murine model of inflammation. Mice treated with 6-HPDA exhibited reduced swelling and lower levels of inflammatory markers compared to controls, suggesting its potential as an anti-inflammatory therapeutic agent .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.